

# 2-Iodobenzohydrazide CAS number and molecular structure

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## Compound of Interest

Compound Name: 2-Iodobenzohydrazide

Cat. No.: B1297923

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## An In-depth Technical Guide to 2-Iodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Iodobenzohydrazide**, a molecule of interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, synthesis, and spectroscopic data. Furthermore, it explores its potential role as a precursor for bioactive compounds and discusses relevant signaling pathways that its derivatives may modulate.

## Core Chemical Information

CAS Number: 31822-03-4[1]

Molecular Formula: C<sub>7</sub>H<sub>7</sub>IN<sub>2</sub>O[1]

Molecular Weight: 262.05 g/mol [1]

Synonyms: o-Iodobenzoylhydrazine, Benzoic acid, 2-iodo-, hydrazide

## Molecular Structure

The molecular structure of **2-Iodobenzohydrazide** consists of a benzene ring substituted with an iodine atom at the ortho position relative to a hydrazide functional group.

SMILES: C1=CC=C(C(=C1)C(=O)NN)I[1]

InChI: InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[1]

## Synthesis of 2-Iodobenzohydrazide

The synthesis of **2-Iodobenzohydrazide** is typically achieved through the hydrazinolysis of a 2-iodobenzoic acid ester, most commonly methyl 2-iodobenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for the preparation of hydrazides.

## Experimental Protocol: Synthesis from Methyl 2-iodobenzoate

Materials:

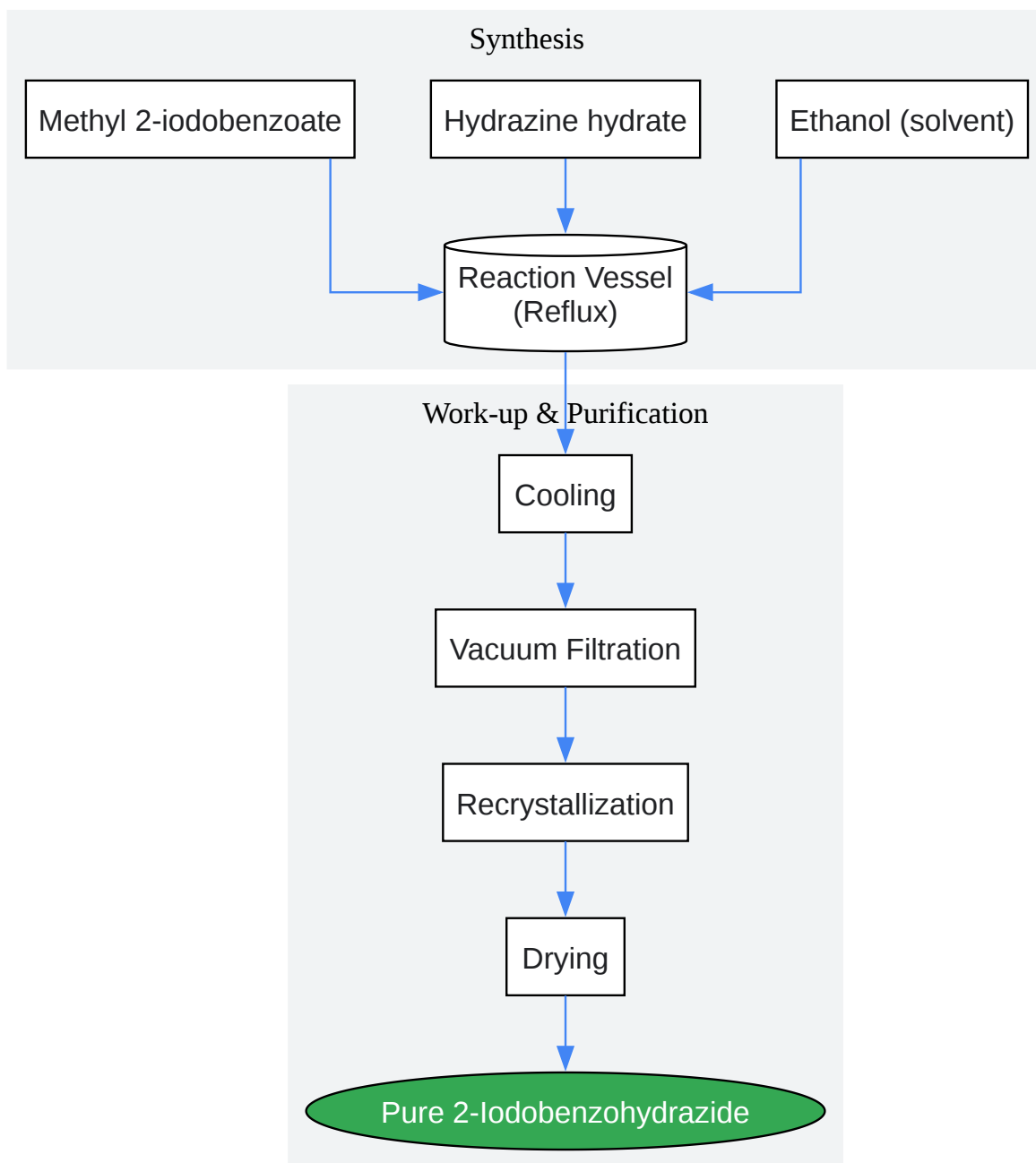
- Methyl 2-iodobenzoate
- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Ethanol (or other suitable alcohol as solvent)
- Reflux apparatus
- Stirring plate and magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-iodobenzoate in a suitable volume of ethanol.

- Add an excess of hydrazine hydrate to the solution. Typically, a 2 to 5-fold molar excess of hydrazine hydrate is used to ensure complete reaction and to minimize the formation of the diacyl hydrazine byproduct.
- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.
- Collect the crude **2-Iodobenzohydrazide** by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **2-Iodobenzohydrazide** as a crystalline solid.
- Dry the purified product under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of **2-Iodobenzohydrazide**.



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Synthesis and Purification Workflow

## Spectroscopic Data

The structural confirmation of **2-Iodobenzohydrazide** is established through various spectroscopic techniques. The following tables summarize the key spectral data.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

Nucleus	Chemical Shift (δ) ppm	Assignment
<sup>1</sup> H NMR	7.85 (dd, J=7.9, 1.1 Hz, 1H)	Aromatic CH
	7.40 (td, J=7.6, 1.2 Hz, 1H)	Aromatic CH
	7.15 (td, J=7.8, 1.8 Hz, 1H)	Aromatic CH
	7.95 (dd, J=7.9, 1.8 Hz, 1H)	Aromatic CH
	4.50 (br s, 2H)	-NH <sub>2</sub>
	9.50 (br s, 1H)	-CONH-
<sup>13</sup> C NMR	168.0	C=O
	141.0	Aromatic C-I
	132.5	Aromatic CH
	131.0	Aromatic CH
	128.5	Aromatic CH
	128.0	Aromatic CH
	92.5	Aromatic C-CONHNH <sub>2</sub>

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

## FTIR and Mass Spectrometry Data

Technique	Key Peaks/Fragments	Interpretation
FTIR (KBr)	~3300-3200 cm <sup>-1</sup> (broad)	N-H stretching (hydrazide)
~1640 cm <sup>-1</sup> (strong)	C=O stretching (amide I)	
~1600-1450 cm <sup>-1</sup>	C=C aromatic stretching	
~750 cm <sup>-1</sup>	C-H out-of-plane bending (ortho-disubstituted)	
Mass Spec (EI)	m/z 262	[M] <sup>+</sup> (Molecular ion)
m/z 231	[M - NHNH <sub>2</sub> ] <sup>+</sup>	
m/z 203	[M - CONHNH <sub>2</sub> ] <sup>+</sup>	
m/z 104	[C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>	
m/z 76	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	

Note: Spectral data is sourced from PubChem (CID 615675) and may have been obtained under various experimental conditions.[\[1\]](#)

## Role in Drug Development and Potential Mechanisms of Action

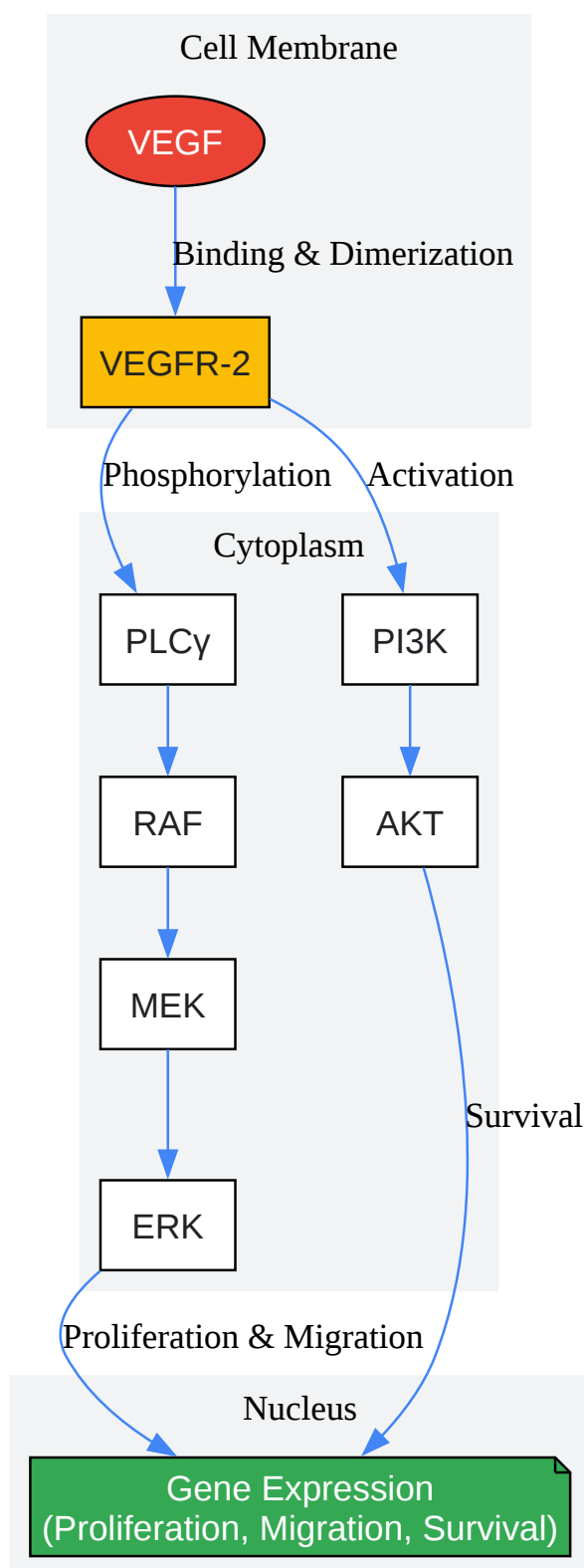
**2-Iodobenzohydrazide** serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Hydrazide-hydrazone derivatives, in particular, have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

While the specific biological activity of **2-Iodobenzohydrazide** itself is not extensively documented, its derivatives are of significant interest. The mechanisms of action for related benzohydrazide compounds in cancer therapy are thought to involve the inhibition of key signaling pathways.

## Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the downstream pathways that lead to endothelial cell proliferation, migration, and survival. Some benzohydrazide derivatives have been investigated as potential inhibitors of VEGFR-2.

The following diagram illustrates a simplified VEGFR-2 signaling pathway.



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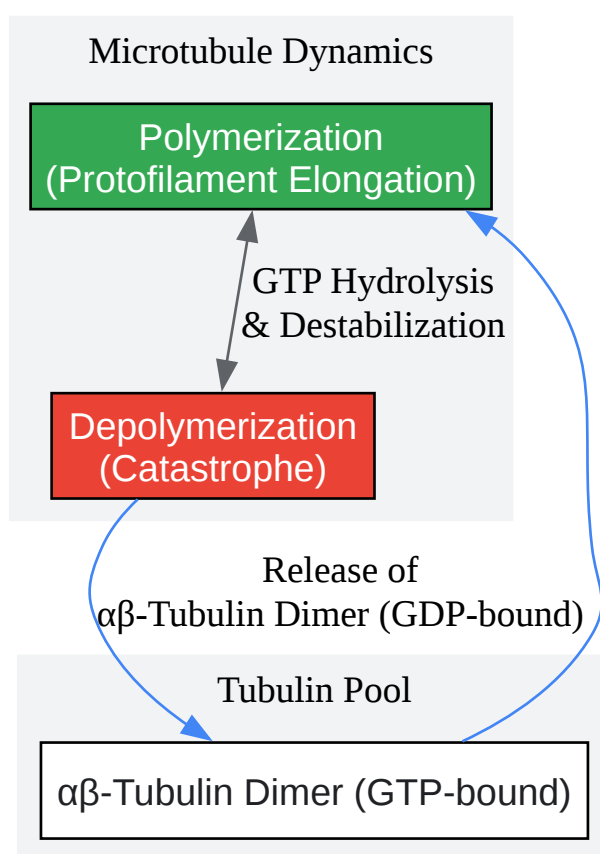
Simplified VEGFR-2 Signaling Pathway



## Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin dimers that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some compounds act by inhibiting the polymerization of tubulin, leading to mitotic arrest and apoptosis. Certain benzohydrazide derivatives have shown potential as tubulin polymerization inhibitors.

The diagram below depicts the dynamic process of microtubule polymerization and depolymerization.



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Microtubule Polymerization Dynamics

## Conclusion

**2-Iodobenzohydrazide** is a readily accessible synthetic intermediate with a well-defined chemical profile. Its true value in drug development lies in its utility as a starting material for the synthesis of a diverse array of derivatives, particularly hydrazones, which have demonstrated promising biological activities. The potential for these derivatives to inhibit critical cancer-related pathways, such as VEGFR-2 signaling and tubulin polymerization, makes **2-Iodobenzohydrazide** a compound of continued interest for medicinal chemists and drug discovery professionals. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore their full therapeutic potential.

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## References

- 1. Human Metabolome Database: <sup>13</sup>C NMR Spectrum (1D, 125 MHz, H<sub>2</sub>O, experimental) (HMDB0000883) [hmdb.ca]
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